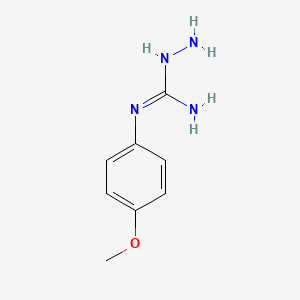
1-Amino-2-(4-methoxyphenyl)guanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-(4-methoxyphenyl)guanidine is a compound belonging to the guanidine family, which is known for its versatile functional groups Guanidines are found in many natural products and play key roles in various biological functions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Amino-2-(4-methoxyphenyl)guanidine can be synthesized through a sequential one-pot approach involving N-chlorophthalimide, isocyanides, and amines. This method provides efficient access to diverse guanidines with yields up to 81% . The reaction conditions are mild, making it a convenient method for synthesis.
Industrial Production Methods: Industrial synthesis of guanidines often involves the reaction of amines with carbodiimides or thioureas in conjunction with thiophilic metal salts . Another method includes the use of S-methylisothioureas as guanylating agents . These methods are scalable and suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Amino-2-(4-methoxyphenyl)guanidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.
Reduction: Reduction reactions can be used to modify the guanidine group, often employing reducing agents like hydrogen or metal hydrides.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Hydrogen gas and sodium borohydride are frequently used.
Substitution Reagents: Halides and nucleophiles such as sodium azide are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroguanidines, while reduction can produce amines.
Applications De Recherche Scientifique
1-Amino-2-(4-methoxyphenyl)guanidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-Amino-2-(4-methoxyphenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic, allowing it to form stable complexes with various biological molecules. This interaction can modulate biochemical pathways and influence cellular functions .
Comparaison Avec Des Composés Similaires
1-(4-Methoxyphenyl)guanidine: Similar in structure but lacks the amino group.
N,N’-Disubstituted Guanidines: These compounds have different substituents on the guanidine group, affecting their reactivity and applications.
Uniqueness: 1-Amino-2-(4-methoxyphenyl)guanidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable hydrogen bonds and its high basicity make it a versatile compound in various fields of research and industry .
Propriétés
Numéro CAS |
82252-85-5 |
|---|---|
Formule moléculaire |
C8H12N4O |
Poids moléculaire |
180.21 g/mol |
Nom IUPAC |
1-amino-2-(4-methoxyphenyl)guanidine |
InChI |
InChI=1S/C8H12N4O/c1-13-7-4-2-6(3-5-7)11-8(9)12-10/h2-5H,10H2,1H3,(H3,9,11,12) |
Clé InChI |
HSMLKJFOROFUAK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=C(N)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)
![Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate](/img/structure/B14429487.png)

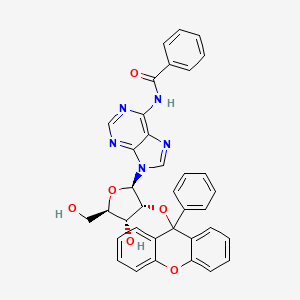
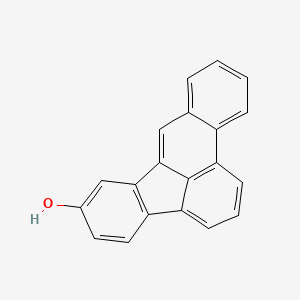

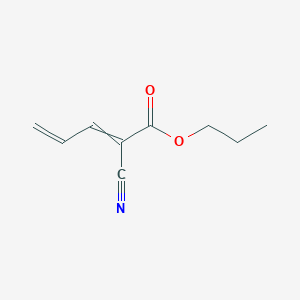
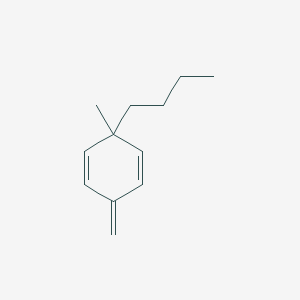
![2-[(4-Methoxyphenyl)methyl]-1,3-dimethylpiperidin-4-one](/img/structure/B14429521.png)

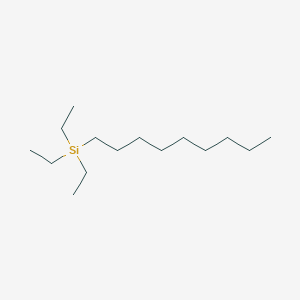
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
